molecular formula C2BrF3O B1586871 Bromodifluoroacetyl fluoride CAS No. 38126-07-7

Bromodifluoroacetyl fluoride

Cat. No. B1586871
CAS RN: 38126-07-7
M. Wt: 176.92 g/mol
InChI Key: REOFZGQDJKOKFI-UHFFFAOYSA-N
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Description

Bromodifluoroacetyl fluoride (BDAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDAF is a colorless, odorless, and highly reactive compound that is used in various scientific applications.

Scientific Research Applications

Dental Caries Prevention

Bromodifluoroacetyl fluoride can be utilized in the formulation of dental care products due to its fluoride content. Fluorides are known for their cariostatic effects, which play a significant role in preventing dental caries. They can be administered both systemically and topically, contributing to the remineralization process and increasing the solubility of mineral components in teeth .

Conformational Analysis in Chemistry

The compound has been subject to experimental and theoretical studies to understand its conformational properties. Researchers have investigated the energy differences between possible conformers of Bromodifluoroacetyl fluoride, as well as its vibrational spectra, which are crucial for the correct assignment of vibrational absorptions in spectroscopy .

Synthesis of Organic Compounds

Bromodifluoroacetyl fluoride is used in the synthesis of various organic compounds. Its reactivity with other chemicals, particularly in gas-phase reactions, makes it a valuable reagent in the preparation of complex molecules for pharmaceuticals and other applications .

Matrix Isolation Spectroscopy

This compound is also used in matrix isolation spectroscopy, a technique that isolates molecules at low temperatures to study their physical properties. Bromodifluoroacetyl fluoride has been isolated in argon and nitrogen matrices for spectroscopic analysis .

Fluorination Agent

As a fluorination agent, Bromodifluoroacetyl fluoride can introduce fluorine atoms into target molecules. This is particularly useful in the development of compounds with specific desired properties, such as increased stability or altered reactivity .

Environmental Studies

The study of Bromodifluoroacetyl fluoride’s reaction with molecular oxygen and other initiators like NO2 or CF3OF can provide insights into atmospheric chemistry and the environmental impact of fluorinated compounds .

Future Directions

Further research on the applications and optimization of bromodifluoroacetyl fluoride as a potential SF6-substitute gas for power systems .

properties

IUPAC Name

2-bromo-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFZGQDJKOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378336
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoroacetyl fluoride

CAS RN

38126-07-7
Record name Bromo(difluoro)acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the formation of Bromodifluoroacetyl fluoride?

A1: Bromodifluoroacetyl fluoride (CF2BrC(O)F) can be formed through the gas-phase oxidation of bromotrifluoroethene (CF2CFBr) initiated by trifluoromethylhypofluorite (CF3OF) []. This suggests a potential reaction pathway for the synthesis of this compound.

Q2: Are there any studies on the structural characterization of Bromodifluoroacetyl fluoride?

A2: Yes, there are studies dedicated to exploring the structural aspects of Bromodifluoroacetyl fluoride. While the abstract of [] doesn't delve into the specifics, it highlights the compound's formation. The title of the second paper suggests that both experimental and theoretical studies have been conducted on CF2BrC(O)F []. These likely involve spectroscopic techniques to determine its structure and properties.

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